molecular formula C13H12N2O2 B14421799 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid CAS No. 84596-19-0

2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid

Cat. No.: B14421799
CAS No.: 84596-19-0
M. Wt: 228.25 g/mol
InChI Key: SEMGRBPTXHTYQS-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig arylamination reaction, where 2-bromo-4-methylpyridine is reacted with an arylamine in the presence of a palladium catalyst and a base . The resulting secondary amine is then protected with a Boc-group to yield the desired compound.

Another approach involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines, which include Michael addition, intramolecular cyclization, and aromatization . These methods are suitable for efficient parallel synthesis of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit nitric oxide synthase (NOS2) in vitro, which plays a role in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid imparts distinct properties that differentiate it from similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.

Properties

CAS No.

84596-19-0

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-4-methyl-5-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-15-12(14)11(8)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)

InChI Key

SEMGRBPTXHTYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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